molecular formula C18H37NO6 B11936962 Boc-PEG1-PPG2-C2-NH2

Boc-PEG1-PPG2-C2-NH2

Cat. No.: B11936962
M. Wt: 363.5 g/mol
InChI Key: FNOKAGTZUOZUIK-UHFFFAOYSA-N
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Description

Boc-PEG1-PPG2-C2-NH2: is a compound that serves as a polyethylene glycol (PEG)-based PROTAC linker. PROTACs (PROteolysis TArgeting Chimeras) are molecules designed to degrade target proteins by exploiting the ubiquitin-proteasome system. This compound is used in the synthesis of PROTACs, which are emerging as a promising approach for targeted therapy drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-PEG1-PPG2-C2-NH2 involves the conjugation of PEG and PPG (polypropylene glycol) chains with a Boc (tert-butoxycarbonyl) protecting group and an amine group. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Boc-PEG1-PPG2-C2-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Boc-PEG1-PPG2-C2-NH2 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Boc-PEG1-PPG2-C2-NH2 involves its role as a linker in PROTACs. PROTACs function by binding to a target protein and an E3 ubiquitin ligase simultaneously. This leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG and PPG chains in this compound provide flexibility and solubility, enhancing the efficacy of the PROTAC molecule .

Comparison with Similar Compounds

Uniqueness: Boc-PEG1-PPG2-C2-NH2 is unique due to its specific chain lengths and functional groups, which provide an optimal balance of flexibility, solubility, and reactivity. This makes it particularly suitable for the synthesis of PROTACs and other complex conjugates .

Properties

Molecular Formula

C18H37NO6

Molecular Weight

363.5 g/mol

IUPAC Name

tert-butyl 2-[2-[4-[4-(2-aminoethoxy)butoxy]butoxy]ethoxy]acetate

InChI

InChI=1S/C18H37NO6/c1-18(2,3)25-17(20)16-24-15-14-23-12-7-5-10-21-9-4-6-11-22-13-8-19/h4-16,19H2,1-3H3

InChI Key

FNOKAGTZUOZUIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCCCOCCCCOCCN

Origin of Product

United States

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